![molecular formula C25H24N2O5 B2731576 Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate CAS No. 1396716-83-8](/img/structure/B2731576.png)

Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

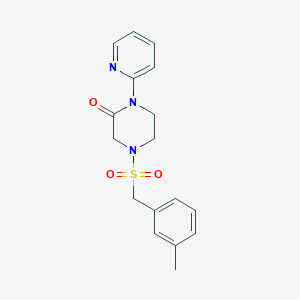

Compounds like the one you mentioned often have complex structures with multiple functional groups. For example, the compound “Methyl 4-[methyl(phenylsulfonyl)amino]benzoate” has a molecular formula of CHNOS and an average mass of 305.349 Da .

Synthesis Analysis

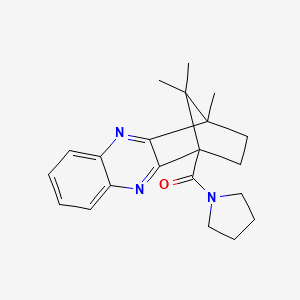

The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or modifying existing ones. For example, the synthesis of 2-(4-methyl-2′-biphenyl)-4-amino-1,2,4-triazole-3-thiol involves oxidation of a nitrile to an acid, esterification, and reaction with carbon disulphide .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography . The structure can also be predicted based on the compound’s molecular formula and knowledge of chemical bonding.Chemical Reactions Analysis

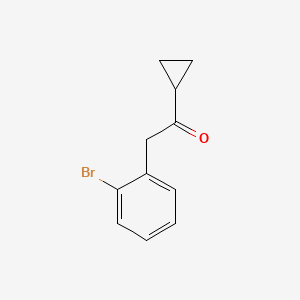

The chemical reactions a compound can undergo depend on its functional groups. For example, benzylic positions (carbon atoms adjacent to aromatic rings) are often reactive and can undergo reactions such as free radical bromination .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined experimentally or predicted based on its structure. For example, the compound “Benzoic acid, 4-amino-, methyl ester” has a molecular weight of 151.1626 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

A study highlighted the use of iron-catalyzed benzylation techniques for 1,3-dicarbonyl compounds, showing the potential utility of related benzylated products in synthesis and pharmaceutical applications (Kischel et al., 2007). This reflects the broader relevance of complex benzoate esters in facilitating novel synthetic pathways.

Material Science and Liquid Crystals

Research on biphenyl derivatives with hydroxypropyl groups demonstrated their capacity to form novel types of rigid rod-like amphiphilic molecules, exhibiting thermotropic and lyotropic liquid crystalline phases (Kölbel et al., 1998). These findings suggest the potential of structurally similar compounds in the design and development of new liquid crystalline materials for display technologies and sensors.

Medicinal Chemistry and Pharmacology

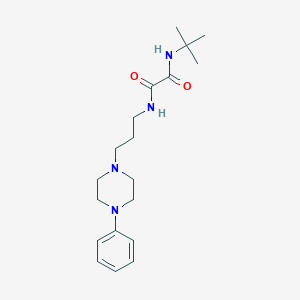

Compounds structurally related to the query have been explored for their biological activity, including as allosteric modifiers of hemoglobin, which can influence oxygen affinity and have therapeutic implications (Randad et al., 1991). Such studies underscore the medicinal chemistry applications of these compounds in drug discovery and development, particularly in areas requiring modulation of protein functions.

Environmental and Microbial Degradation

The degradation pathways of biphenyl and its chlorinated derivatives by microbial strains highlight the environmental relevance of such compounds. For instance, Pseudomonas cepacia P166 utilizes 4-chlorobiphenyl, producing 4-chlorobenzoate as an intermediate, further transforming it through a meta cleavage pathway (Arensdorf & Focht, 1995). This indicates the potential environmental applications of similar compounds in bioremediation efforts to degrade persistent organic pollutants.

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-[[2-[[2-hydroxy-2-(4-phenylphenyl)propyl]amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c1-25(31,20-12-8-18(9-13-20)17-6-4-3-5-7-17)16-26-22(28)23(29)27-21-14-10-19(11-15-21)24(30)32-2/h3-15,31H,16H2,1-2H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKZCJYYWSIOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731494.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731497.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2731501.png)

![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2731505.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2731506.png)

![N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B2731513.png)